

1-Ethyl-4-(4-nitrophenyl)piperazine as a research chemical

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-4-(4-nitrophenyl)piperazine

Cat. No.: B049478

[Get Quote](#)

An In-Depth Technical Guide to the Research Chemical: 1-Ethyl-4-(4-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, **1-Ethyl-4-(4-nitrophenyl)piperazine** is a versatile heterocyclic compound belonging to the nitrophenylpiperazine class. While primarily utilized as a key synthetic intermediate, its structural motif is present in molecules screened for a range of biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications based on current research into structurally related compounds.

Physicochemical and Structural Data

1-Ethyl-4-(4-nitrophenyl)piperazine, with the CAS number 115619-00-6, is an organic compound whose core structure features a piperazine ring substituted with an ethyl group at one nitrogen and a p-nitrophenyl group at the other. Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	115619-00-6	[1]
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₂	[1]
Molecular Weight	235.28 g/mol	[1]
Predicted Boiling Point	381.9 ± 37.0 °C	[1]
logP	2.156	[2]
logD (pH 7.4)	1.4705	[2]
logSw	-2.2377	[2]
Polar Surface Area	40.609 Å ²	[2]
Hydrogen Bond Acceptors	5	[2]
InChI Key	XEWICNRVCQLKIG- UHFFFAOYSA-N	[2]

Synthesis and Analytical Characterization

The synthesis and analysis of **1-Ethyl-4-(4-nitrophenyl)piperazine** are critical first steps in its use for further research and development.

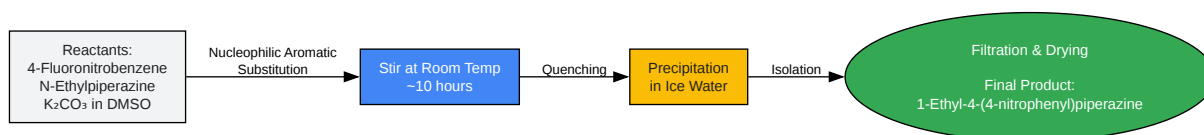
General Synthesis Protocol

The compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-fluoronitrobenzene with N-ethylpiperazine.

Experimental Protocol:

- **Reagent Preparation:** Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 14.2 mmol, 2.0 g) and anhydrous potassium carbonate (K₂CO₃) (1.1 eq, e.g., 15.6 mmol, 2.2 g) in dimethyl sulfoxide (DMSO) (approx. 2.5 mL/g of starting material).
- **Reaction Initiation:** Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and activation.

- Nucleophile Addition: Slowly add N-ethylpiperazine (1.0 eq, e.g., 14.2 mmol) dropwise to the reaction mixture.
- Reaction Progression: Continue stirring the mixture vigorously at room temperature for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water. Dry the solid product under vacuum to yield **1-Ethyl-4-(4-nitrophenyl)piperazine**.^[1]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Ethyl-4-(4-nitrophenyl)piperazine**.

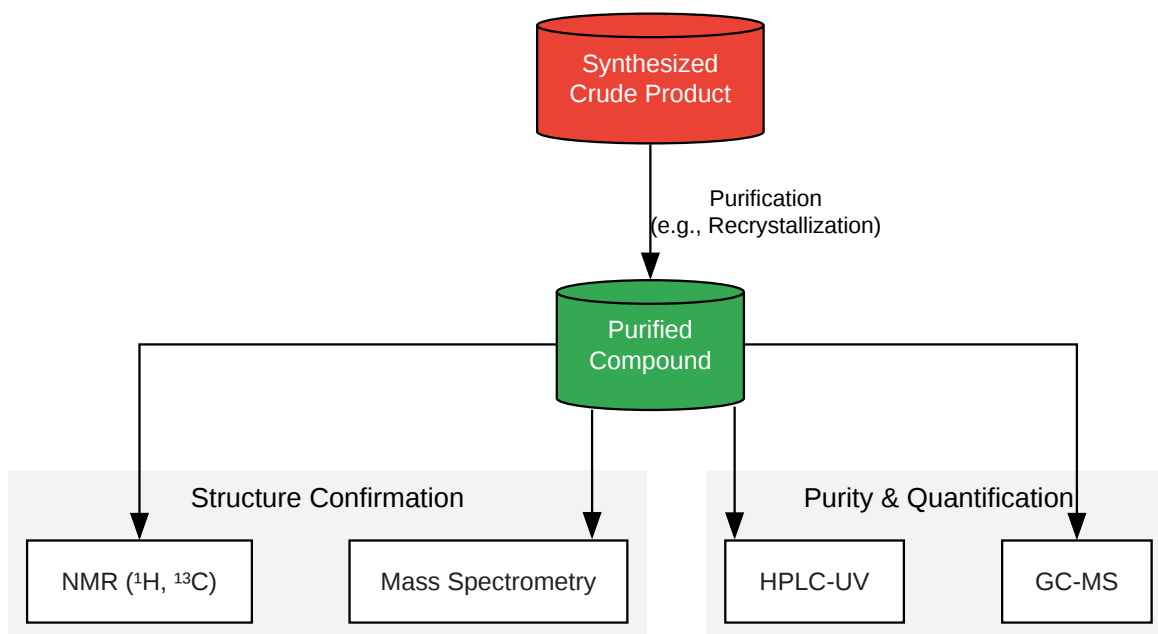
Analytical Characterization Protocol

Due to the lack of a strong chromophore on the piperazine ring itself, quantitative analysis of piperazine derivatives by HPLC often requires a derivatization step to enhance UV detection.

Representative Protocol: HPLC-UV Analysis

- Standard & Sample Preparation:
 - Prepare a stock solution of **1-Ethyl-4-(4-nitrophenyl)piperazine** in a suitable diluent (e.g., Acetonitrile/Water).
 - For trace analysis, a derivatization agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.^[3]

- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g., phosphate buffer).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35 $^{\circ}$ C.
 - Detection Wavelength: Determined by the UV absorbance of the nitrophenyl group (e.g., ~340 nm).[3]
 - Injection Volume: 10 μ L.
- Data Analysis: Quantify the compound by comparing the peak area from the sample injection to a calibration curve generated from known standards. Purity is determined by the relative area of the main peak.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of a synthesized research chemical.

Research Applications and Biological Potential

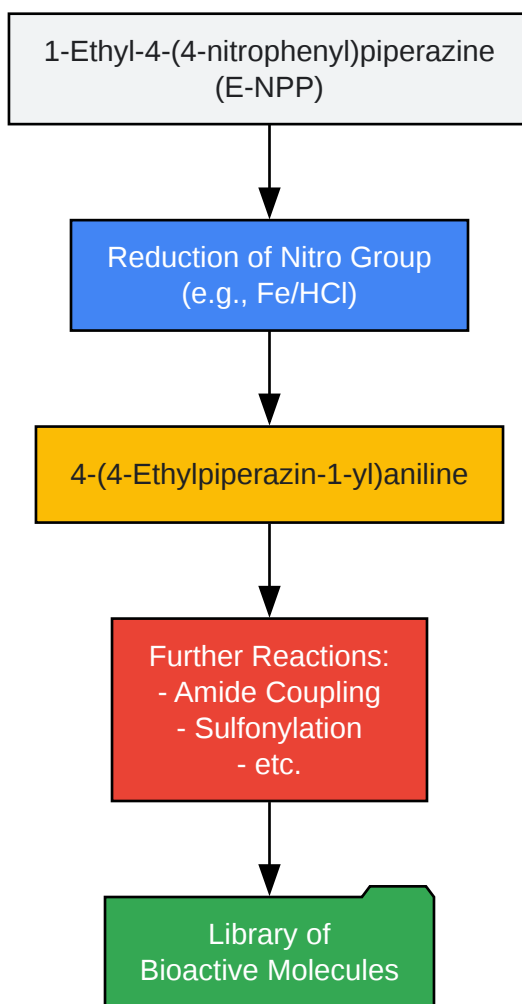
While specific biological activity data for **1-Ethyl-4-(4-nitrophenyl)piperazine** is not widely published, its primary roles in research are as a synthetic intermediate and as a scaffold for exploring biological targets relevant to the broader nitrophenylpiperazine class.

Application as a Synthetic Intermediate

A key application is its use as a precursor to 4-(4-ethylpiperazin-1-yl)aniline. This is achieved through the reduction of the nitro group to an amine, which can then undergo a wide variety of subsequent reactions (e.g., amide bond formation, sulfonylation) to generate libraries of new compounds for screening.

Experimental Protocol: Nitro Group Reduction

- **Setup:** Suspend **1-Ethyl-4-(4-nitrophenyl)piperazine** (1.0 eq) in a solvent such as methanol or ethanol.
- **Reagent Addition:** Add iron powder (Fe, multiple equivalents) and a catalytic amount of hydrochloric acid (HCl).
- **Reaction:** Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
- **Work-up:** Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base like sodium carbonate.
- **Isolation:** Extract the resulting aniline derivative with an organic solvent and purify, typically by column chromatography, to yield 4-(4-ethylpiperazin-1-yl)aniline.^[4]



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from E-NPP to a library of potential bioactive derivatives.

Potential as a Tyrosinase Inhibitor

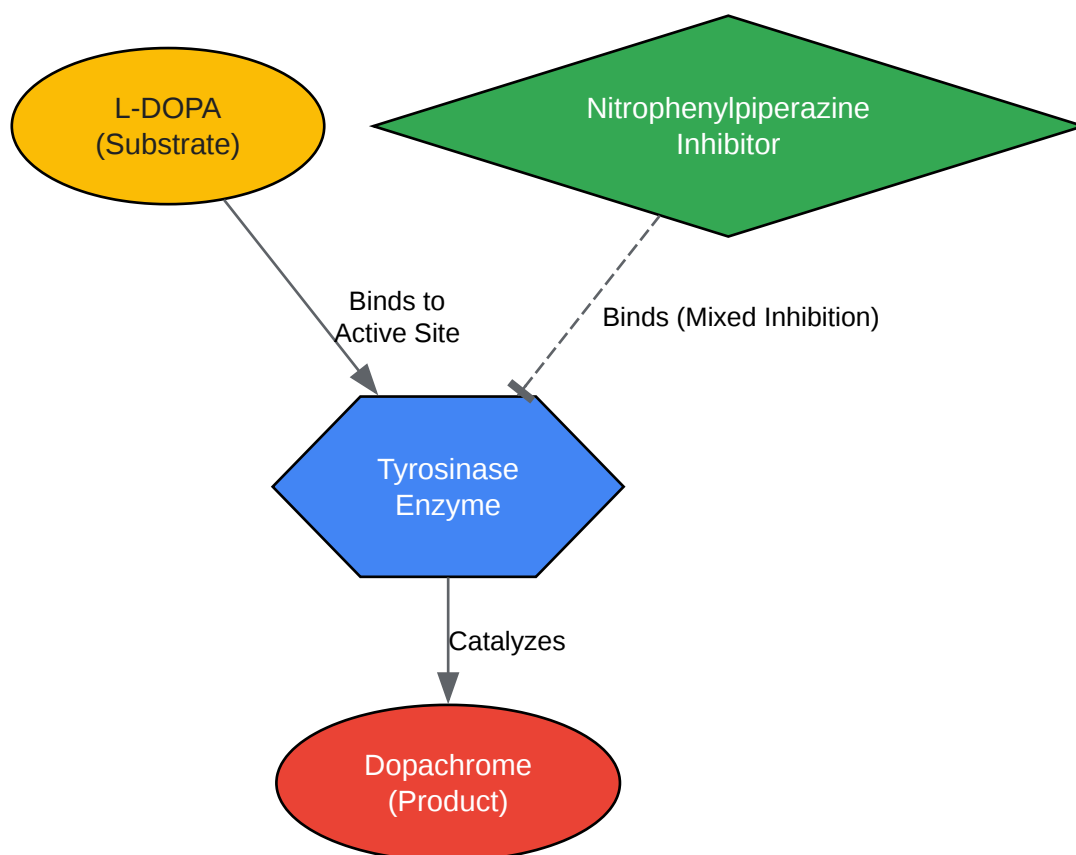
Recent research has identified the nitrophenylpiperazine scaffold as a promising starting point for developing tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents treating hyperpigmentation disorders. A 2024 study synthesized and evaluated a series of nitrophenylpiperazine derivatives, demonstrating that modifications to the other piperazine nitrogen could yield compounds with significant inhibitory activity.[1]

While **1-Ethyl-4-(4-nitrophenyl)piperazine** was not tested, the findings suggest its potential as a base structure for this application. The most potent compound in the aforementioned study exhibited mixed-type inhibition.

Compound Example (from study)	R-Group on Piperazine	Tyrosinase IC ₅₀ (μM)	Reference
4l	Indole moiety	72.55	[1]

Experimental Protocol: Tyrosinase Inhibition Assay

- Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.
- Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).
- Reaction Mixture: In a 96-well plate, combine the assay buffer, tyrosinase enzyme solution, and various concentrations of the test inhibitor (dissolved in DMSO). Incubate for 10 minutes at room temperature.
- Initiation: Add the L-DOPA substrate to all wells to start the reaction.
- Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]



[Click to download full resolution via product page](#)

Caption: Simplified model of tyrosinase inhibition by a nitrophenylpiperazine derivative.

Conclusion

1-Ethyl-4-(4-nitrophenyl)piperazine is a valuable research chemical with well-defined synthesis and analytical protocols. Its primary utility lies in its role as a versatile synthetic intermediate for the creation of more complex molecules. Based on current research into related scaffolds, this compound and its future derivatives hold potential for the development of novel therapeutics, particularly in the area of tyrosinase inhibition for dermatological applications and as antimicrobial agents. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tantuchemicals.com [tantuchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Ethyl-4-(4-nitrophenyl)piperazine as a research chemical]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049478#1-ethyl-4-4-nitrophenyl-piperazine-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com